molecular formula C6H3F2NO4S B1618173 4-Fluoro-3-nitrobenzenesulfonyl fluoride CAS No. 500585-16-0

4-Fluoro-3-nitrobenzenesulfonyl fluoride

Cat. No.: B1618173
CAS No.: 500585-16-0
M. Wt: 223.16 g/mol
InChI Key: FETWBEYHAMXIHF-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3FNO4S. It is known for its applications in organic synthesis, chemical biology, and materials science. This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfonyl fluoride group attached to a benzene ring .

Mechanism of Action

Target of Action

It is known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .

Mode of Action

It is known that sulfonyl fluoride motifs, like the one present in 4-fluoro-3-nitrobenzenesulfonyl fluoride, can form covalent bonds between two molecules . This suggests that this compound may interact with its targets through covalent bonding.

Biochemical Pathways

Given its potential to form covalent bonds with proteins or nucleic acids , it can be inferred that it may affect various biochemical pathways depending on the specific proteins or nucleic acids it interacts with.

Result of Action

Given its potential to form covalent bonds with proteins or nucleic acids , it can be inferred that it may alter the function of these molecules, leading to various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-nitrobenzenesulfonyl fluoride typically involves the fluorosulfonylation of aromatic compounds. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the C-SO2F bond .

Industrial Production Methods: Industrial production methods for this compound often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of sulfonyl fluorides .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-3-nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-nitrobenzenesulfonyl fluoride is unique due to the presence of both the fluorine and nitro groups, which impart distinct reactivity and properties. This combination makes it a versatile reagent in various chemical transformations and applications .

Properties

IUPAC Name

4-fluoro-3-nitrobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETWBEYHAMXIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300942
Record name 4-fluoro-3-nitrobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500585-16-0
Record name 4-fluoro-3-nitrobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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